1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione is an organic compound belonging to the class of xanthines. Xanthines are purine derivatives characterized by a ketone group conjugated at carbons 2 and 6 of the purine moiety . The molecular formula of this compound is C13H18N4O2, and it has a molecular weight of 262.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often include the use of alkyl halides and a base to facilitate the alkylation process. For example, the reaction of 8-methylxanthine with allyl bromide and butyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors and enzymes. The compound acts as an antagonist of adenosine receptors, leading to the inhibition of adenosine-mediated signaling pathways. This results in various physiological effects, including increased neurotransmitter release and enhanced cognitive function . Additionally, the compound may inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological responses .
Comparison with Similar Compounds
1-Allyl-3-butyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other xanthine derivatives, such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The uniqueness of this compound lies in its specific alkyl substitutions, which confer distinct chemical and biological properties compared to other xanthine derivatives .
Properties
CAS No. |
81250-14-8 |
---|---|
Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3-butyl-8-methyl-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-4-6-8-16-11-10(14-9(3)15-11)12(18)17(7-5-2)13(16)19/h5H,2,4,6-8H2,1,3H3,(H,14,15) |
InChI Key |
QBFREJBHQYIGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CC=C)NC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.